

"Ethyl 4-amino-1-piperidinecarboxylate" CAS number 58859-46-4

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Compound of Interest

Compound Name:	<i>Ethyl 4-amino-1-piperidinecarboxylate</i>
Cat. No.:	B114688

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An In-depth Technical Guide to **Ethyl 4-amino-1-piperidinecarboxylate**

CAS Number: 58859-46-4 Molecular Formula: C₈H₁₆N₂O₂ Synonyms: 4-Aminopiperidine-1-carboxylic acid ethyl ester, 1-Ethoxycarbonyl-4-piperidinamine, N-Carbethoxy-4-aminopiperidine

This document provides a comprehensive technical overview of **Ethyl 4-amino-1-piperidinecarboxylate**, a versatile building block in modern organic synthesis and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development and related fields.

Physicochemical and Spectroscopic Data

Ethyl 4-amino-1-piperidinecarboxylate is a colorless to pale yellow liquid under standard conditions.^{[1][2]} Its piperidine ring, featuring both a secondary amine within a carbamate and a primary amine, makes it a valuable bifunctional molecule for constructing more complex chemical entities.^[3]

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Weight	172.23 g/mol	[1] [4] [5]
Density	1.004 g/mL at 25 °C	[1] [6]
Boiling Point	256.5 ± 33.0 °C at 760 mmHg	[2]
Flash Point	78 °C (172.4 °F) - closed cup	[2] [6]
Refractive Index (n _{20/D})	1.483	[1] [6]
Water Solubility	>500 g/L (20 °C)	[7] [8]
pKa (Predicted)	10.09 ± 0.20	[8]

Table 2: Representative Spectroscopic Data

Technique	Type	Expected Chemical Shift / Frequency
¹ H NMR	Ethyl (CH ₃)	~1.25 ppm (triplet)
Piperidine (axial CH ₂)	~1.40-1.55 ppm (multiplet)	
Primary Amine (NH ₂)	~1.50 ppm (broad singlet)	
Piperidine (equatorial CH ₂)	~1.80-1.95 ppm (multiplet)	
Piperidine (CH-N)	~2.70-2.85 ppm (multiplet)	
Piperidine (CH ₂ -NCOO)	~3.90-4.05 ppm (multiplet)	
Ethyl (CH ₂)	~4.12 ppm (quartet)	
¹³ C NMR	Ethyl (CH ₃)	~14.5 ppm
Piperidine (C3, C5)	~33.0 ppm	
Piperidine (C2, C6)	~42.0 ppm	
Piperidine (C4)	~49.5 ppm	
Ethyl (CH ₂)	~60.5 ppm	
Carbonyl (C=O)	~155.8 ppm	
IR Spectroscopy	N-H Stretch (Amine)	3300-3400 cm ⁻¹ (two bands)
C-H Stretch (Aliphatic)	2850-2980 cm ⁻¹	
C=O Stretch (Carbamate)	1680-1700 cm ⁻¹	
N-H Bend (Amine)	1590-1650 cm ⁻¹	
C-N Stretch	1220-1260 cm ⁻¹	

Synthesis and Experimental Protocols

The most common and efficient synthesis of **Ethyl 4-amino-1-piperidinecarboxylate** is through the reductive amination of its corresponding ketone, N-carbethoxy-4-piperidone.

Experimental Protocol 1: Synthesis via Reductive Amination

This protocol describes the conversion of N-carbethoxy-4-piperidone to **Ethyl 4-amino-1-piperidinecarboxylate** using ammonium acetate as the nitrogen source and sodium cyanoborohydride as the reducing agent.

Materials:

- N-carbethoxy-4-piperidone
- Ammonium acetate (NH_4OAc)
- Sodium cyanoborohydride (NaBH_3CN)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

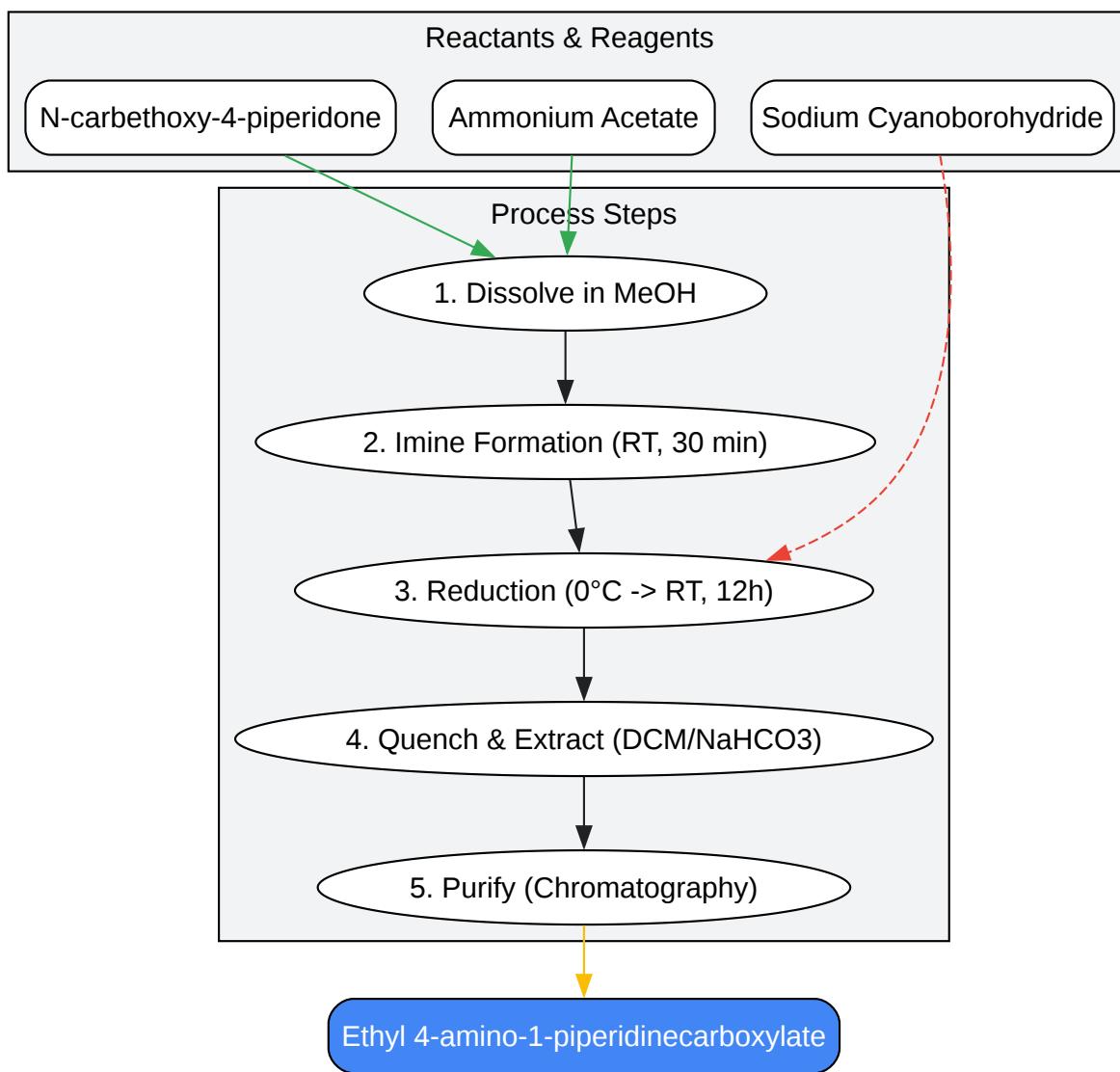
Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-carbethoxy-4-piperidone (1 equivalent) in methanol.
- Amine Source Addition: Add ammonium acetate (10 equivalents) to the solution and stir at room temperature for 30 minutes to facilitate imine formation.
- Reduction: Cool the mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 equivalents) portion-wise over 15 minutes.
- Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography

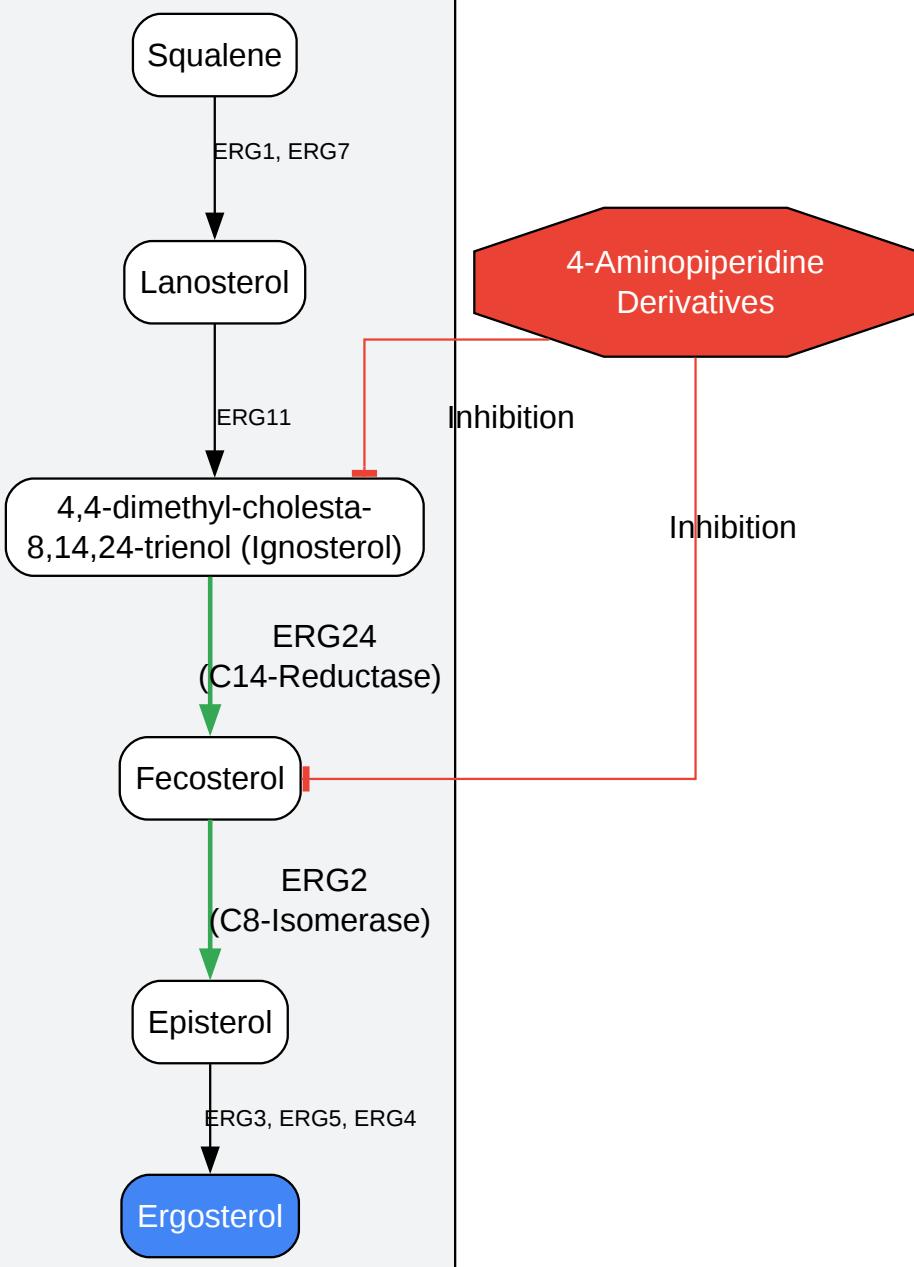
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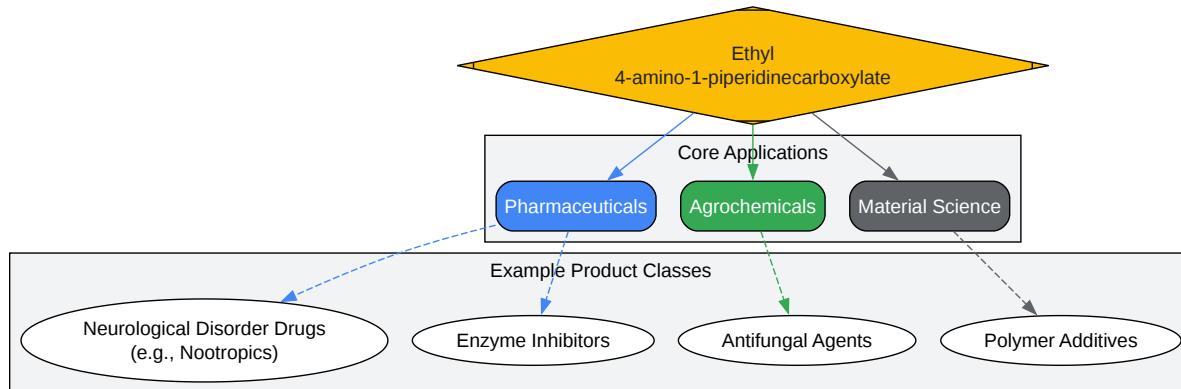
- Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the methanol.
- Extraction: Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
- Purification: Purify the resulting crude oil via flash column chromatography (using a gradient of methanol in dichloromethane) to yield **Ethyl 4-amino-1-piperidinecarboxylate** as a clear, colorless to pale yellow oil.

Synthesis Workflow



Ergosterol Biosynthesis Pathway (Post-Squalene)





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